2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a complex organic compound characterized by its unique combination of functional groups, which contribute to its distinct chemical properties and potential applications in various scientific fields. This compound is notable for its structural features, including an isopropylamino group and a pyrazole moiety, which can influence its biological activity and interactions with other molecules.
The compound is synthesized from readily available starting materials through various chemical processes. Its synthesis typically involves multiple steps, incorporating reactions that introduce the necessary functional groups.
This compound belongs to the class of amino acids and derivatives, specifically featuring a substituted propanoic acid structure. It is classified under organic compounds due to the presence of carbon-based functional groups.
The synthesis of 2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid generally follows a multi-step synthetic route. A common method includes:
In industrial settings, large-scale production may employ batch reactions or continuous flow processes. The optimization of reaction conditions—such as temperature control and pressure regulation—is crucial for enhancing yield and purity.
The molecular formula of 2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is , with a molecular weight of approximately 225.29 g/mol. Its structural representation reveals the arrangement of atoms within the molecule, showcasing the isopropylamino and pyrazole components.
Property | Data |
---|---|
Molecular Formula | C11H19N3O2 |
Molecular Weight | 225.29 g/mol |
IUPAC Name | 2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid |
InChI Key | BNVUUFAOJYISDY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C(=O)O)C(C)C1=CC=NN1C |
The compound's InChI (International Chemical Identifier) provides a standardized representation that facilitates its identification in databases and literature.
2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired transformation.
The mechanism of action for 2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate biochemical pathways, influencing physiological responses based on the compound's structural characteristics.
The physical properties of this compound include:
Key chemical properties include:
2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has potential scientific applications in:
This compound's unique structure makes it a subject of interest in medicinal chemistry and materials science, where its properties may be leveraged for developing new drugs or materials with specific functionalities.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0